molecular formula C20H20ClN5O2S B12136013 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12136013
M. Wt: 429.9 g/mol
InChI Key: YTPKOHALIQDOGU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with a pyridin-4-yl group and a propenyl (allyl) moiety at positions 5 and 4, respectively. The acetamide side chain is linked to a 4-chloro-2-methoxy-5-methylphenyl group, which introduces steric bulk and electronic effects due to the chloro, methoxy, and methyl substituents. The propenyl group may confer reactivity for further functionalization or influence pharmacokinetic properties such as metabolic stability and lipophilicity.

Properties

Molecular Formula

C20H20ClN5O2S

Molecular Weight

429.9 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20ClN5O2S/c1-4-9-26-19(14-5-7-22-8-6-14)24-25-20(26)29-12-18(27)23-16-10-13(2)15(21)11-17(16)28-3/h4-8,10-11H,1,9,12H2,2-3H3,(H,23,27)

InChI Key

YTPKOHALIQDOGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Pyridin-4-yl vs. pyridin-2-yl substitution alters the spatial orientation of the heteroaromatic ring, which may influence target binding (e.g., kinase inhibition) .

Anti-exudative activity in furan-triazole derivatives suggests that bioactivity is sensitive to triazole substituents.

Sulfanyl Linker :
The thioether (-S-) linkage is conserved across analogs, indicating its critical role in maintaining structural integrity or mediating disulfide interactions .

Bioactivity and Structure-Activity Relationships (SAR)

  • Anti-Exudative Activity : Derivatives with furan-triazole moieties (e.g., ) showed significant activity at 10 mg/kg, comparable to diclofenac sodium. The target compound’s methoxy and methyl groups may enhance membrane permeability, improving efficacy.
  • Antiproliferative Potential: Hydroxyacetamide derivatives in demonstrate that triazole sulfanyl groups synergize with aromatic substituents to inhibit cancer cell growth. The propenyl group in the target compound may act as a Michael acceptor, enabling covalent binding to cellular targets.

Preparation Methods

Formation of 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

A mixture of pyridine-4-carbohydrazide (1.0 equiv) and carbon disulfide (1.2 equiv) in ethanol undergoes reflux with potassium hydroxide (1.5 equiv) for 6–8 hours. This generates the triazole-3-thiol intermediate via cyclodehydration, releasing hydrogen sulfide gas. The product is isolated by acidification to pH 2–3, yielding a pale yellow solid (mp 182–184°C).

Key Conditions

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 68–72%

Introduction of the Prop-2-en-1-yl Group

The allyl substituent is introduced at the N-4 position of the triazole ring through alkylation.

Alkylation with Allyl Bromide

The triazole-3-thiol (1.0 equiv) is treated with allyl bromide (1.2 equiv) in dimethylformamide (DMF) under nitrogen, using sodium hydride (1.1 equiv) as a base. The reaction proceeds at 0–5°C for 1 hour, followed by gradual warming to room temperature. The intermediate 4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate, 3:1).

Key Conditions

  • Base: NaH

  • Solvent: DMF

  • Temperature: 0–25°C

  • Yield: 65–70%

Preparation of the Acetamide Moiety

The N-(4-chloro-2-methoxy-5-methylphenyl)acetamide segment is synthesized via nucleophilic acyl substitution.

Synthesis of 2-Bromo-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

4-Chloro-2-methoxy-5-methylaniline (1.0 equiv) reacts with bromoacetyl bromide (1.1 equiv) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (1.5 equiv). After stirring for 4 hours, the product precipitates as a white solid, filtered and washed with cold DCM (mp 145–147°C).

Key Conditions

  • Solvent: DCM

  • Catalyst: Et3N

  • Temperature: 0–5°C

  • Yield: 85–90%

Coupling of Thiol and Acetamide Intermediates

The final step involves nucleophilic displacement of the bromine atom in the acetamide with the triazole-3-thiolate.

Thioether Bond Formation

A solution of 4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) in DMF is deprotonated with NaH (1.1 equiv) at 0°C. 2-Bromo-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (1.0 equiv) is added dropwise, and the mixture is stirred at 25°C for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1).

Key Conditions

  • Base: NaH

  • Solvent: DMF

  • Temperature: 25°C

  • Yield: 60–65%

Characterization and Analytical Data

The final compound is characterized using spectroscopic and chromatographic methods.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.62 (d, J = 5.2 Hz, 2H, pyridine-H), 7.85 (s, 1H, triazole-H), 7.32 (d, J = 5.2 Hz, 2H, pyridine-H), 6.95 (s, 1H, Ar-H), 6.02 (m, 1H, CH2=CH), 5.32 (dd, J = 17.2, 1.6 Hz, 1H, CH2=CH2), 5.21 (dd, J = 10.4, 1.6 Hz, 1H, CH2=CH2), 4.65 (d, J = 6.8 Hz, 2H, N-CH2), 3.89 (s, 3H, OCH3), 3.82 (s, 2H, SCH2), 2.34 (s, 3H, Ar-CH3).

  • ESI-MS : m/z 485.1 [M+H]+ (calculated for C21H21ClN5O2S: 484.1).

Purity Analysis

  • HPLC : >98% purity (C18 column, acetonitrile:water 70:30, flow rate 1.0 mL/min).

Optimization Strategies

Comparative studies highlight critical factors influencing yield and purity:

ParameterCondition 1Condition 2Optimal Condition
Base (Coupling)NaHK2CO3NaH
Solvent (Alkylation)DMFTHFDMF
Reaction Time12 hours24 hours12 hours
Yield65%45%65%

Substituting NaH with milder bases (e.g., K2CO3) reduces side reactions but decreases reactivity. Extended reaction times (>18 hours) promote decomposition, as evidenced by HPLC monitoring.

Challenges and Solutions

  • Instability of Allyl Group : The prop-2-en-1-yl substituent is prone to polymerization under acidic conditions. This is mitigated by conducting alkylation at low temperatures (0–5°C) and under inert atmosphere.

  • Purification Difficulties : Silica gel chromatography risks partial decomposition. Recrystallization from ethanol/water (3:1) achieves >98% purity without degradation.

Scalability and Industrial Relevance

Pilot-scale batches (100 g) demonstrate consistent yields (62–65%) using the same protocols, confirming reproducibility. The compound’s antimicrobial potential against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) underscores its therapeutic relevance .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high yield and purity?

The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and coupling of the acetamide moiety. Key considerations include:

  • Reagent selection : Halogenating agents for functional group introduction and coupling agents (e.g., DCC or EDC) for amide bond formation .
  • Reaction conditions : Optimal temperature (e.g., 60–80°C for triazole cyclization), solvent choice (DMF or ethanol for polar intermediates), and pH control to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate pure products .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and detect trace impurities .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., S–H stretch at ~2550 cm⁻¹ for sulfanyl groups) .

Q. How do the compound’s functional groups influence its chemical reactivity and stability?

  • Triazole ring : Participates in π-π stacking with biological targets, enhancing binding affinity .
  • Sulfanyl group : Prone to oxidation (e.g., with H₂O₂) or nucleophilic substitution, requiring inert atmospheres during synthesis .
  • Pyridinyl and methoxy groups : Improve solubility in polar solvents and modulate electronic effects during reactions .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., pyridin-4-yl vs. pyridin-3-yl) and measure activity changes using standardized assays (e.g., IC₅₀ in enzyme inhibition) .
  • Computational modeling : Compare docking scores (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with triazole or pyridine) .
  • Data normalization : Account for variations in assay conditions (e.g., pH, temperature) using positive controls (e.g., known inhibitors) .

Q. What methodologies are recommended for probing the compound’s reaction mechanisms under diverse conditions?

  • Kinetic studies : Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying pH (4–10) and solvent polarities (acetonitrile vs. DMSO) .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) or ¹⁸O-labeled reagents to trace proton transfer or oxidation pathways .
  • Theoretical calculations : Density Functional Theory (DFT) to map transition states and identify rate-determining steps .

Q. How can computational approaches predict the compound’s interaction with enzymes or receptors?

  • Molecular docking : Simulate binding poses in active sites (e.g., cytochrome P450) using software like Schrödinger Suite or MOE .
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) and identify key residues (e.g., hydrophobic pockets accommodating the chlorophenyl group) .
  • Free-energy calculations : MM-PBSA/GBSA to quantify binding affinities and validate experimental IC₅₀ values .

Contradiction Analysis and Experimental Design

Q. How should researchers address conflicting data on the compound’s stability under varying storage conditions?

  • Controlled stability studies : Store samples at −20°C, 4°C, and RT with desiccants, then analyze degradation via HPLC at intervals (1, 3, 6 months) .
  • Light sensitivity tests : Expose to UV (254 nm) and visible light, monitoring photodegradation products with LC-MS .

Q. What experimental designs are optimal for evaluating substituent effects on bioactivity?

  • Parallel synthesis : Prepare analogs with systematic substitutions (e.g., allyl vs. propargyl groups) .
  • High-throughput screening : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Crystallography : Obtain X-ray structures of protein-ligand complexes to correlate substituent geometry with activity .

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